O-Desmethyl Diltiazem Hydrochloride

Description

Overview of Diltiazem (B1670644) Metabolism and Metabolite Significance

Diltiazem undergoes extensive metabolism in the body, primarily through three main pathways: N-demethylation, O-demethylation, and deacetylation. researchgate.netdrugbank.compathbank.org These metabolic processes are primarily carried out by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6, as well as esterases. drugbank.compathbank.org The N-demethylation pathway is mainly mediated by CYP3A4, while O-demethylation is attributed to the polymorphic enzyme CYP2D6. researchgate.netdrugbank.comresearchgate.net Deacetylation is carried out by esterases. researchgate.net

Role of O-Desmethyl Diltiazem Hydrochloride as a Major Metabolite

O-Desmethyl Diltiazem is formed through the O-demethylation of diltiazem, a reaction catalyzed by the CYP2D6 enzyme. researchgate.netdrugbank.comresearchgate.net While N-demethylation and deacetylation are considered the major metabolic pathways in terms of the quantity of metabolites formed, O-demethylation is a significant route. researchgate.net Studies have shown that O-desmethyl diltiazem and its subsequent metabolite, deacetyl O-desmethyl diltiazem, are detectable in plasma and urine. nih.gov The area under the curve (AUC) ratio of O-demethyldiltiazem to other major metabolites like deacetyldiltiazem (B1669934) and N-demethyldiltiazem highlights its quantitative relevance. researchgate.net

Evolution of Research Approaches for Diltiazem Metabolites

The investigation of diltiazem and its metabolites has evolved with advancements in analytical technology. Early research relied on methods like high-performance liquid chromatography (HPLC) with UV detection. nih.gov While effective, these methods could be time-consuming and had higher limits of quantification. ajptr.com The advent of liquid chromatography-mass spectrometry (LC-MS) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has revolutionized the analysis of diltiazem and its metabolites. ajptr.com These techniques offer superior sensitivity, selectivity, and speed, allowing for the accurate quantification of multiple metabolites simultaneously in complex biological matrices like plasma. ajptr.comijpsr.com The development of stability-indicating HPLC methods has also been crucial for assessing the drug and its metabolites in pharmaceutical preparations. derpharmachemica.com

Physicochemical Properties and Synthesis

| Property | Value |

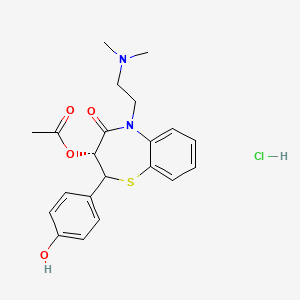

| IUPAC Name | [5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate (B1210297);hydrochloride |

| Molecular Formula | C21H25ClN2O4S nih.gov |

| Molecular Weight | 436.95 g/mol scbt.com |

| CAS Number | 142926-07-6 (HCl salt) synthinkchemicals.com |

The synthesis of this compound for research purposes is not extensively detailed in publicly available literature, as it is primarily formed through the metabolism of diltiazem in the body. However, its availability as a reference standard is crucial for analytical and research applications. smolecule.com Efficient synthetic routes for other diltiazem metabolites, such as N,N-didesmethyldiltiazem, have been developed to provide necessary metabolic standards for research. researchgate.net

Analytical Methodologies

Detection and Quantification in Biological Matrices

Various analytical methods have been developed for the simultaneous determination of diltiazem and its metabolites in biological fluids. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used technique. researchgate.netajptr.com These methods often involve a sample preparation step, such as solid-phase extraction or liquid-liquid extraction, to isolate the analytes from the plasma matrix. researchgate.netijpsr.com The use of an internal standard is common to ensure accuracy and precision. ajptr.com Chromatographic separation is typically achieved on a C18 column. ajptr.com

Role as a Reference Standard

This compound serves as a critical reference standard in pharmaceutical analysis. synthinkchemicals.comcymitquimica.com It is used to confirm the identity and purity of the metabolite in research samples and to calibrate analytical instruments for quantitative analysis. The availability of well-characterized reference standards is a prerequisite for the validation of analytical methods according to regulatory guidelines. synzeal.com

Pharmacological and Pharmacokinetic Profile

Mechanism of Action

As a metabolite of diltiazem, O-Desmethyl Diltiazem is expected to exhibit pharmacological activity similar to the parent drug, acting as a calcium channel blocker. smolecule.com It likely inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a decrease in heart rate. smolecule.comnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of O-Desmethyl Diltiazem is intrinsically linked to the metabolism of the parent drug, diltiazem. Following oral administration, diltiazem is well absorbed but undergoes extensive first-pass metabolism, resulting in a bioavailability of about 40%. fda.gov O-Desmethyl Diltiazem is formed in the liver via CYP2D6-mediated O-demethylation. drugbank.com This metabolite can be further metabolized. drugbank.compathbank.org The excretion of diltiazem and its metabolites occurs through both renal and biliary pathways, with only a small percentage of the unchanged drug found in the urine. drugbank.comfda.govnih.gov

Comparative Pharmacokinetics with Diltiazem

The pharmacokinetic parameters of O-Desmethyl Diltiazem can differ from those of the parent drug, diltiazem. The formation and elimination of this metabolite are dependent on the activity of the CYP2D6 enzyme, which is known to be polymorphic in the human population. researchgate.netnih.gov This can lead to significant inter-individual variability in the plasma concentrations of O-Desmethyl Diltiazem. nih.gov Studies have shown that individuals with a poor CYP2D6 metabolizer phenotype may have significantly higher exposure to certain diltiazem metabolites. researchgate.netnih.gov

Applications in Research

This compound is a valuable tool in various areas of pharmaceutical research.

Biomarker Research

The levels of O-Desmethyl Diltiazem and other metabolites can potentially serve as biomarkers to predict an individual's response to diltiazem therapy. epa.gov For example, the ratio of a metabolite to the parent drug could be indicative of the activity of a particular metabolic pathway, which may in turn be linked to clinical outcomes.

Structure

2D Structure

Properties

IUPAC Name |

[(3R)-5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(25)11-9-15)28-18-7-5-4-6-17(18)23(21(19)26)13-12-22(2)3;/h4-11,19-20,25H,12-13H2,1-3H3;1H/t19-,20?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPGBHQQNJBDCH-CQLADDOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Preparative Methodologies

Synthetic Routes for O-Desmethyl Diltiazem (B1670644) Hydrochloride

The synthesis of O-Desmethyl Diltiazem Hydrochloride, primarily for use as a reference material, leverages established methodologies for its parent compound, Diltiazem. The routes typically involve the construction of the 1,5-benzothiazepine (B1259763) core, followed by functional group manipulations to yield the desired product.

The laboratory preparation of this compound is not extensively detailed as a primary synthesis target in the literature; it is most commonly identified as a metabolite. However, a plausible route for creating a reference standard would involve a modification of the known synthesis of Diltiazem.

A common Diltiazem synthesis involves the N-alkylation of (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one. google.com To synthesize the O-desmethyl analog, the starting material would be modified to possess a hydroxyl group in place of the methoxy (B1213986) group on the phenyl ring.

An alternative laboratory-scale approach involves the selective O-demethylation of Diltiazem itself. This transformation can be achieved using various demethylating agents common in organic synthesis. The resulting O-Desmethyl Diltiazem free base is then converted to its hydrochloride salt.

Table 1: Plausible Reagents for Laboratory Synthesis (Adapted from Diltiazem Synthesis)

| Step | Reagent/Catalyst | Function | Reference |

|---|---|---|---|

| N-Alkylation | 2-(Dimethylamino)ethyl chloride | Adds the side chain to the benzothiazepine (B8601423) nitrogen | google.com |

| Base | Potassium Carbonate (K2CO3) | Base for the N-alkylation reaction | google.com |

| Catalyst | Tetrabutylammonium (B224687) hydrogen sulfate (B86663) | Phase-transfer catalyst to improve reaction efficiency | google.com |

| Acetylation | Acetic Anhydride | Acetylates the hydroxyl group | google.com |

Following the synthesis, purification is critical. Recrystallization from a suitable solvent, such as butanol, is employed to achieve the high purity required for a reference standard. google.com

While preparative enzymatic synthesis for O-Desmethyl Diltiazem is not a widely reported industrial method, its formation is fundamentally an enzymatic process in vivo. The compound is formed from Diltiazem through O-demethylation mediated by cytochrome P450 (CYP) enzymes, specifically the CYP2D6 isoform. nih.gov This metabolic pathway is the primary source of the compound in biological systems. Research into the metabolic capabilities of related enzymes, such as CYP3A4, CYP3A5, and CYP3A7, in forming other Diltiazem metabolites is also documented. caymanchem.com These enzymatic transformations highlight the potential for biocatalytic methods, although their application in a preparative, laboratory-scale synthesis is not yet established in the literature.

Chiral Synthesis and Stereochemical Considerations

Stereochemistry is a critical aspect of Diltiazem and its metabolites, as the molecule contains two chiral centers. The pharmacologically active and desired isomer of Diltiazem possesses the (2S,3S) configuration. google.com Consequently, this compound as a reference standard must also possess this specific stereochemistry.

Ensuring the correct stereochemistry requires a stereospecific synthesis, which avoids the production of a mixture of isomers that would require subsequent resolution. Modern synthetic routes for Diltiazem employ asymmetric synthesis techniques to achieve this. One patented process utilizes an asymmetric epoxidation of a cinnamyl alcohol precursor, followed by a series of stereospecific reactions, eliminating the need for optical resolution at any stage. google.com

Key Stereochemical Points:

Target Isomer: The (2S,3S) configuration is the biologically relevant isomer. google.comresearchgate.net

Asymmetric Synthesis: Methods like asymmetric epoxidation are employed to set the correct stereochemistry early in the synthetic sequence. google.com

Chiral Purity: The final product's enantiomeric purity must be rigorously controlled and verified to ensure it is a suitable reference standard. Regulatory guidance emphasizes the need to monitor and control the enantiomeric purity of chiral drug substances. canada.ca

Table 2: Stereoisomer Designations

| Configuration | Common Name | Relevance |

|---|---|---|

| (2S,3S) | (+)-cis | The pharmacologically active isomer of Diltiazem and the required form for the O-desmethyl metabolite reference standard. google.com |

| (2R,3R) | (-)-cis | Enantiomer of the active form. |

| (2S,3R) | (+)-trans | Diastereomer. |

Optimization of Synthetic Yields and Purity

The optimization of the synthesis of Diltiazem analogs focuses on maximizing yield and ensuring exceptionally high purity. For a reference standard like this compound, purity is paramount.

Several factors are manipulated to optimize the synthesis:

Catalysis: The use of phase-transfer catalysts, such as tetrabutylammonium salts, has been shown to improve the efficiency of the N-alkylation step in the synthesis of Diltiazem, a process directly applicable to its O-desmethyl analog. google.com

Solvent Systems: The choice of solvent is crucial. Toluene is frequently used for the alkylation and extraction steps, while solvents like acetone (B3395972) and butanol are used for precipitation and recrystallization to isolate a pure product. google.comgoogleapis.com

Reaction Conditions: Temperature and reaction time are carefully controlled. For instance, the N-alkylation step is often heated to around 90°C for several hours to ensure the reaction goes to completion. google.com

Purification Methods: High-performance liquid chromatography (HPLC) is the standard analytical method for assessing the purity of the final compound and separating it from any related impurities. synzeal.com Final purification of the bulk material is typically achieved through recrystallization, which effectively removes minor impurities and isolates the desired crystalline solid. google.com

The goal of these optimization efforts is to produce a reference standard with a purity level typically exceeding 98%, with full characterization to confirm its identity and stereochemical integrity. allmpus.com

Metabolic Pathways and Enzymology of O Demethylation

Cytochrome P450 (CYP) Isoenzyme Involvement in O-Demethylation

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is instrumental in the metabolism of a vast array of xenobiotics, including diltiazem (B1670644). tga.gov.au Specific isoenzymes within this family exhibit distinct substrate specificities and catalytic activities, which in turn dictate the metabolic fate of diltiazem.

Research has unequivocally identified CYP2D6 as the primary isoenzyme responsible for the O-demethylation of diltiazem. drugbank.comnih.govresearchgate.net In vitro studies utilizing transfected human liver epithelial cells expressing CYP2D6 have demonstrated the exclusive production of O-demethylated metabolites of diltiazem. nih.govresearchgate.net The formation of these metabolites was shown to be inhibited by quinidine, a known selective inhibitor of CYP2D6, further solidifying the role of this enzyme. nih.govresearchgate.net

The kinetics of CYP2D6-mediated O-demethylation of diltiazem's metabolite, desacetyl-diltiazem (M1), have been investigated, revealing a high affinity of the enzyme for this substrate. The estimated Michaelis-Menten constant (Km) for the O-demethylation of M1 by CYP2D6 is approximately 5 µM. nih.govresearchgate.net This indicates that CYP2D6 is likely a significant pathway for the metabolism of M1 in vivo. nih.gov In contrast, the estimated Km value of diltiazem for CYP2D6 is considerably higher, around 200 µM, suggesting a lower affinity compared to its deacetylated metabolite. researchgate.netresearchgate.net

While CYP2D6 is central to O-demethylation, other CYP isoenzymes, particularly those from the CYP3A subfamily, are primarily involved in the N-demethylation of diltiazem. drugbank.comnih.gov CYP3A4 is the main enzyme responsible for converting diltiazem to its N-desmethyl metabolite. drugbank.com The affinity of diltiazem for CYP3A4 (Km of 20-50 µM) is notably higher than for CYP2D6. researchgate.net

In comparison to its role in N-demethylation, CYP3A4 exhibits a much lower affinity for the O-demethylation substrate, desacetyl-diltiazem, with a Km value of approximately 540 µM for N-demethylation. tga.gov.aunih.gov This is about 100 times lower than the affinity of CYP2D6 for the same metabolite's O-demethylation. nih.gov Studies have also implicated CYP3A5 and CYP3A7 in diltiazem metabolism, although their specific contributions to O-demethylation are less defined compared to CYP2D6. smolecule.com

Species-Specific Metabolic Differences in O-Desmethyl Diltiazem Formation

The metabolism of diltiazem, including the formation of O-desmethyl diltiazem, can vary significantly across different species. These differences are crucial to consider when extrapolating preclinical data to human scenarios.

Studies using liver microsomes from various mammalian species have highlighted these metabolic disparities. For instance, diltiazem deacetylase activity, a preceding step for some metabolic pathways, is present in rat liver and small intestine microsomes but not in those from humans, monkeys, dogs, or mice. nih.gov While diltiazem itself is N-demethylated by hepatic microsomes in mice with a Km of 62 µM, the specific rates of O-demethylation across different species' microsomes require further detailed comparative analysis. nih.gov Piglet liver microsomes have also been used to study diltiazem's effects, indicating the utility of various animal models in metabolic research. nih.govualberta.caresearchgate.net

In vivo studies in different animal models further illustrate the species-specific metabolism of diltiazem. A comparison of diltiazem metabolism in humans, dogs, rabbits, and rats revealed quantitative differences in the plasma metabolite profiles. nih.gov While O-desmethyl diltiazem was tentatively identified in the urine of humans, dogs, and rabbits, it was not detected in rats. nih.gov Furthermore, a study comparing normotensive Sprague-Dawley (SDR) and Wistar Kyoto (WKY) rats with spontaneously hypertensive rats (SHR) found that the metabolic profiles of diltiazem in SHR and WKY rats were closer to humans than in SDR rats, suggesting they may be more suitable models for pharmacokinetic studies. nih.gov

Phase I Biotransformation Mechanisms Leading to O-Desmethyl Diltiazem

The formation of O-desmethyl diltiazem is a classic example of a Phase I biotransformation reaction. Specifically, it is an O-demethylation, which is an oxidative process catalyzed by cytochrome P450 enzymes. tga.gov.au This reaction involves the removal of a methyl group from a methoxy (B1213986) moiety on the diltiazem molecule, which is then replaced by a hydroxyl group. This process is primarily facilitated by CYP2D6. smolecule.com The resulting metabolite, O-desmethyl diltiazem, can then undergo further Phase II metabolism, such as glucuronidation or sulfation, to increase its water solubility and facilitate its excretion from the body. drugbank.com

Conjugation Pathways of O-Desmethyl Diltiazem

Following its formation through O-demethylation, O-Desmethyl Diltiazem and its subsequent metabolites can undergo Phase II conjugation reactions. Conjugation is a process that increases the water solubility of metabolites, facilitating their excretion from the body. nih.govhres.ca The primary conjugation pathways for diltiazem metabolites involve the attachment of glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation). nih.govsci-hub.sehres.ca

Studies of human urinary metabolites have shown that several deacetylated metabolites of diltiazem are converted, in part, to glucuronides and/or sulfates. nih.gov Specifically, metabolites such as deacetyl-O-demethyl-diltiazem (M4) are subject to these conjugation reactions. nih.gov Another metabolite, deacetyl N,O-didesmethyl diltiazem, can also be glucuronidated or sulphated. drugbank.com This indicates that after the initial O-demethylation and subsequent deacetylation, the resulting compounds are further processed through these conjugation pathways before elimination. pfizermedical.comfda.gov

| Metabolite | Conjugation Pathway |

| Deacetyl-O-demethyl-diltiazem (M4) | Glucuronidation and/or Sulfation |

| Deacetyl-N-monodemethyl-diltiazem (M2) | Glucuronidation and/or Sulfation |

| Deacetyl-N,O-demethyl-diltiazem (M6) | Glucuronidation and/or Sulfation |

| Deacetyl N,O-didesmethyl diltiazem | Glucuronidation or Sulfation |

Pharmacological and Biological Activity Profiling of O Desmethyl Diltiazem Hydrochloride

In Vitro Assessment of Receptor Binding Affinity and Ligand Interactions

Calcium Channel Modulation Studies

The primary mechanism of action for Diltiazem (B1670644) and its active metabolites is the modulation of L-type calcium channels. hres.camedchemexpress.com These channels are crucial for regulating the influx of calcium ions into cardiac and vascular smooth muscle cells, a process fundamental to muscle contraction. hres.caconsensus.app Diltiazem binds to the alpha-1 subunit of the L-type calcium channel, inhibiting the transmembrane influx of calcium. drugbank.comhres.ca This action leads to relaxation of the vascular smooth muscle, resulting in vasodilation, and a decrease in myocardial contractility. nih.govdrugbank.comfda.gov

O-Desmethyl Diltiazem, as a metabolite, also participates in this activity, although its specific binding characteristics and potency may differ from the parent compound. Studies on Diltiazem's binding site reveal it targets the central cavity of the voltage-gated calcium channel, physically obstructing ion conduction. nih.gov The binding affinity of Diltiazem and its metabolites is influenced by the conformational state of the channel, with a higher affinity for open and inactivated states. nih.gov

Comparative Binding with Parent Diltiazem and Other Metabolites

The metabolic pathways of Diltiazem also include N-demethylation and deacetylation, leading to various metabolites, each with its own pharmacological profile. drugbank.comtga.gov.aupfizermedical.com Key metabolites include N-monodesmethyl diltiazem and desacetyldiltiazem. tga.gov.aupfizermedical.com

Research indicates that the N-demethylated metabolites, N-monodesmethyl diltiazem and N,N-didesmethyl diltiazem, are potent competitive inhibitors of CYP3A4, the primary enzyme responsible for Diltiazem's N-demethylation. tga.gov.aunih.gov In contrast, O-desmethyl diltiazem has been found to be non-inhibitory towards CYP3A4 activity. tga.gov.aunih.gov

While direct comparative binding affinity data for O-Desmethyl Diltiazem at the calcium channel is not extensively detailed in the provided results, the activity of other metabolites offers context. For instance, N-desmethyl Diltiazem demonstrates binding to rat cerebral cortex homogenates with an IC50 of 323 nM and inhibits contractions in isolated rat portal veins with an IC50 of 489 nM. caymanchem.com Desacetyl diltiazem retains about 25-50% of the coronary vasodilatory potency of the parent drug, Diltiazem. drugbank.comfda.gov Interestingly, some metabolites of Diltiazem, such as N-demethyl-DTZ and desacetyl-DTZ, have been identified as agonists at the human ghrelin receptor. researchgate.net

Cellular and Molecular Mechanistic Investigations

Investigation of Intracellular Signaling Pathways

The inhibition of calcium influx by Diltiazem and its metabolites has significant downstream effects on intracellular signaling. By reducing intracellular calcium concentrations, Diltiazem inhibits the contractile processes in myocardial and vascular smooth muscle cells. ajptr.comdrugbank.com This leads to arterial vasodilation, a decrease in peripheral resistance, and a reduction in blood pressure. nih.govdrugbank.com The decrease in intracellular calcium also leads to a negative inotropic effect (reduced force of contraction) and a negative chronotropic effect (reduced heart rate). nih.govdrugbank.com Furthermore, Diltiazem has been shown to inhibit calcium release from intracellular stores in neutrophils, which can impact immune cell function. consensus.app

Enzyme Inhibition and Induction Potentials

The interaction of Diltiazem and its metabolites with metabolic enzymes, particularly the cytochrome P450 (CYP) system, is a critical aspect of its pharmacological profile. Diltiazem itself is a known inhibitor of CYP3A4. ajptr.comnih.gov

Studies have shown that O-demethylation of Diltiazem to form O-Desmethyl Diltiazem is mediated by the polymorphic enzyme CYP2D6. nih.govresearchgate.netnih.gov In vitro experiments using human liver microsomes have demonstrated that while Diltiazem and its N-demethylated metabolites inhibit CYP3A4 activity, O-Desmethyl Diltiazem was found to have no remarkable inhibitory effect on this enzyme. tga.gov.aunih.gov Specifically, the N-desmethyl and N,N-didesmethyl metabolites were found to be significantly more potent inhibitors of CYP3A4 than the parent drug Diltiazem. tga.gov.aunih.gov This suggests that the metabolic pathway leading to O-Desmethyl Diltiazem via CYP2D6 is distinct from the CYP3A4-mediated N-demethylation pathway and that O-Desmethyl Diltiazem does not contribute to the CYP3A4 inhibition observed with Diltiazem therapy.

CYP Isoenzyme Inhibition by O-Desmethyl Diltiazem

Research into the metabolic pathways of diltiazem has also explored the potential for its metabolites to inhibit cytochrome P450 (CYP) isoenzymes, a key factor in drug-drug interactions. In-vitro studies utilizing human liver microsomes have been conducted to evaluate the inhibitory capacity of diltiazem and its various metabolites. nih.gov

These investigations have demonstrated that while diltiazem itself and its N-demethylated metabolites can inhibit CYP3A4, O-Desmethyl Diltiazem appears to lack this inhibitory effect. nih.govtga.gov.au Specifically, in an in-vitro assessment of CYP3A4-mediated testosterone (B1683101) 6β-hydroxylation, O-Desmethyl Diltiazem was found to be non-inhibitory. nih.gov This is in stark contrast to diltiazem and its other metabolites, N-desmethyl diltiazem and N,N-didesmethyl diltiazem, which showed selective inhibition of CYP3A4. nih.gov

Further studies evaluated the effects on other major CYP isoenzymes. The findings indicated that O-Desmethyl Diltiazem was also not inhibitory towards CYP1A2, CYP2C9, and CYP2E1. nih.gov The O-demethylation pathway to form O-Desmethyl Diltiazem is itself mediated by the polymorphic isoenzyme CYP2D6. nih.govdrugbank.comresearchgate.net

Table 1: In-Vitro Inhibitory Effects of O-Desmethyl Diltiazem on CYP Isoenzymes

| CYP Isoenzyme | Substrate Example | Finding |

| CYP3A4 | Testosterone | Non-inhibitory nih.gov |

| CYP1A2 | Not specified in source | Not inhibitory nih.gov |

| CYP2C9 | Tolbutamide | Not inhibitory nih.gov |

| CYP2E1 | Not specified in source | Not inhibitory nih.gov |

Impact on Other Drug-Metabolizing Enzymes

The metabolism of diltiazem involves multiple pathways beyond the cytochrome P450 system. Deacetylation, another major metabolic route, is carried out by esterases, leading to the formation of metabolites like desacetyl diltiazem. researchgate.netresearchgate.netdrugbank.com While the role of esterases in the metabolism of the parent drug is established, there is limited specific information available from the reviewed literature regarding the direct impact of O-Desmethyl Diltiazem Hydrochloride on the activity of these or other non-CYP drug-metabolizing enzymes. The primary focus of interaction studies for diltiazem metabolites has been on the CYP enzyme system, particularly CYP3A4. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the quantitative analysis of drug metabolites in complex biological matrices like human plasma. Its high sensitivity and selectivity allow for the detection of compounds at very low concentrations.

The development of LC-MS/MS methods for Diltiazem (B1670644) and its metabolites has focused on achieving high throughput and low limits of quantification. nih.gov Methods have been validated for the simultaneous determination of Diltiazem and its metabolites, including N-Desmethyl Diltiazem and Desacetyl Diltiazem, in human plasma. ajptr.comijpsr.com These methods typically employ a simple liquid-liquid extraction (LLE) or protein precipitation step for sample preparation, followed by analysis on a reverse-phase C18 column. nih.govajptr.com

The sensitivity of these methods is demonstrated by the low Lower Limit of Quantification (LLOQ) achieved. For instance, a validated UPLC-MS/MS method reported an LLOQ of 0.24 ng/mL for both N-Desmethyl Diltiazem and Desacetyl Diltiazem in human plasma, using only a 300 µL plasma sample. nih.gov The specificity of LC-MS/MS is its ability to differentiate and quantify the analyte in the presence of other components, which is established by screening blank plasma from multiple sources to ensure no significant interference at the retention time of the analyte and internal standard. ajptr.com Given that O-Desmethyl Diltiazem is an isomer of N-Desmethyl Diltiazem, achieving chromatographic separation is essential prior to mass spectrometric detection to ensure accurate quantification.

Table 1: Exemplary LC-MS/MS Method Parameters for Diltiazem Metabolite Analysis

| Parameter | Method 1 nih.gov | Method 2 ajptr.com | Method 3 ijpsr.com |

|---|---|---|---|

| Chromatography | UPLC | LC | UPLC |

| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Luna 5 µ, C18 (100×4.60 mm) | Reversed-phase column |

| Mobile Phase | 10 mM Ammonium Acetate (B1210297) buffer:Acetonitrile (B52724) (25:75, v/v) | Acetonitrile:0.1% Formic Acid (85:15, v/v) | 5 mM Ammonium Formate (pH 3.0):Methanol (10:90, v/v) |

| Flow Rate | 0.2 mL/min | 0.5 mL/min | 0.6 mL/min |

| Run Time | 2.0 min | Not Specified | 4.25 min |

| Detection | MS/MS | MS/MS | MS/MS |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| LLOQ (Metabolites) | 0.24 ng/mL | 0.30 ng/mL | 0.15 - 0.24 ng/mL |

This table presents data for methods analyzing major diltiazem metabolites; similar parameters would be optimized for O-Desmethyl Diltiazem.

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantitative analysis. nih.gov In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection. This process drastically reduces background noise and enhances selectivity, making it ideal for analyzing trace-level impurities and metabolites. researchgate.net

For isomeric compounds like O-Desmethyl Diltiazem and N-Desmethyl Diltiazem (both with molecular formula C₂₁H₂₄N₂O₄S), which have the same precursor ion (m/z 401.1), the specificity of the MRM technique relies on differences in their fragmentation patterns. ajptr.comijpsr.com The selection of unique product ions for each isomer is critical for their individual quantification when they are not fully separated chromatographically.

Table 2: MRM Transitions for Diltiazem and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Diltiazem | 415.0 | 178.03 | ijpsr.com |

| N-Desmethyl Diltiazem | 401.09 | 150.04 | ijpsr.com |

| Desacetyl Diltiazem | 373.21 | 108.85 | ijpsr.com |

The specific MRM transition for O-Desmethyl Diltiazem would be determined through infusion experiments to identify a unique and stable product ion, distinct from that of N-Desmethyl Diltiazem.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone of pharmaceutical analysis, widely used for the determination of related substances and for stability studies.

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products. scielo.br For Diltiazem Hydrochloride, several stability-indicating HPLC methods have been developed to resolve the parent drug from its process-related impurities and degradants formed under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. derpharmachemica.comnih.govd-nb.info

These methods are crucial for assessing the intrinsic stability of the drug substance and ensuring that the analytical procedure remains specific in the presence of all potential impurities, including O-Desmethyl Diltiazem (also known as Diltiazem EP Impurity C). d-nb.info The development process involves subjecting the drug to forced degradation and then developing a chromatographic system that can adequately separate all the resulting peaks from the main component. d-nb.infonih.gov The peak purity of the analyte is often confirmed using a photodiode array (PDA) detector to ensure no other peaks are co-eluting. d-nb.info

The key challenge in analyzing O-Desmethyl Diltiazem is its separation from the parent drug, Diltiazem, and particularly from its structural isomer, N-Desmethyl Diltiazem. Various reversed-phase HPLC methods have been developed to achieve this separation. d-nb.infonih.gov

One successful approach utilized a Zorbax RX C8 column (150 mm × 4.6 mm, 5 µm) with a gradient elution mobile phase. d-nb.info The mobile phase consisted of a phosphate (B84403) buffer/methanol mixture (Phase A) and acetonitrile (Phase B). This method effectively resolved Diltiazem Hydrochloride from its known European Pharmacopoeia impurities, including impurity C (O-Desmethyl Diltiazem), as well as other unknown degradants. d-nb.info Another study achieved good separation of Diltiazem and its related substances on a Hypersil BDS C18 column using a gradient mixture of aqueous triethylamine (B128534) and acetonitrile. nih.gov The resolution between any two adjacent peaks is a critical parameter, with a value greater than 2.0 generally considered acceptable for baseline separation. nih.gov

Table 3: HPLC Method Parameters for Separation of Diltiazem and Related Substances

| Parameter | Method 1 d-nb.info | Method 2 nih.gov |

|---|---|---|

| Column | Zorbax RX C8 (150 mm × 4.6 mm, 5 µm) | Hypersil BDS C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05 M Sodium Dihydrogen Phosphate Monohydrate (pH 3.0):Methanol (800:200 v/v) | 0.2% Triethylamine (pH 5.0) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution Mode | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 240 nm | UV at 240 nm |

| Column Temperature | 35 °C | 25 °C |

Spectroscopic Characterization Techniques

While chromatographic techniques are used for separation and quantification, spectroscopic methods are essential for the structural elucidation and confirmation of identity of compounds like O-Desmethyl Diltiazem.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Diltiazem shows characteristic peaks corresponding to its various structural features, such as C-H stretches and C=O vibrations. scielo.br The spectrum of O-Desmethyl Diltiazem would be expected to show a characteristic broad peak for the phenolic O-H group, which is absent in the parent Diltiazem molecule, while lacking the peak for the methoxy (B1213986) group (O-CH₃). scielo.br

For definitive structural confirmation, more powerful techniques like High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. orientjchem.org HR-MS provides a highly accurate mass measurement of the molecule, allowing for the determination of its elemental composition (molecular formula). orientjchem.org NMR spectroscopy (including ¹H NMR, ¹³C NMR, and 2D-NMR experiments like COSY) provides detailed information about the chemical environment of each atom in the molecule, enabling the unambiguous determination of its structure and connectivity. orientjchem.org The characterization of impurities in Diltiazem drug substances has been successfully performed using these techniques, confirming their structures by analyzing the mass-to-charge ratio, molecular formula, and specific proton and carbon chemical shifts. orientjchem.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules like O-Desmethyl Diltiazem Hydrochloride. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to gain detailed insights into the molecular structure.

1D NMR Spectroscopy: The 1D ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shifts are highly sensitive to the molecular structure, and for this compound, the spectrum would show distinct signals for the aromatic protons, the protons on the benzothiazepine (B8601423) ring, the acetyl group, and the dimethylaminoethyl side chain. The integration of these signals gives the ratio of the number of protons, and the splitting patterns (multiplicity) reveal the neighboring protons, which is crucial for assigning the signals to specific protons in the structure.

2D NMR Spectroscopy: For more complex molecules or to resolve overlapping signals in the 1D spectrum, 2D NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. For this compound, COSY would show correlations between adjacent protons, helping to piece together the different spin systems within the molecule, such as the protons on the aromatic rings and the ethyl side chain. nih.gov

The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the identity and elucidating the precise three-dimensional structure of this compound. The chemical shifts are a unique fingerprint of the molecule and are sensitive to any structural changes. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Identity and Purity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the identification and purity assessment of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. For instance, a broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group on the phenyl ring. The carbonyl stretching vibration of the ester and amide groups would appear as strong absorptions around 1740 cm⁻¹ and 1680 cm⁻¹, respectively. nihs.go.jp The C-O stretching of the acetate and the C-N stretching of the amine would also have characteristic peaks. The presence and position of these bands can confirm the identity of the compound. Purity can be assessed by the absence of unexpected peaks that might indicate the presence of impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. This compound is expected to show characteristic absorption maxima in the UV region due to the presence of the benzothiazepine and hydroxyphenyl rings. For example, diltiazem hydrochloride in 0.1 M HCl exhibits a maximum absorbance at 238 nm. researchgate.net The position and intensity of these absorption bands are defined by the Beer-Lambert law and can be used for quantitative analysis and to assess the purity of a sample. The presence of impurities may lead to shifts in the absorption maxima or the appearance of additional peaks.

Capillary Electrophoresis and Other Separation Sciences

Capillary electrophoresis (CE) and other separation techniques are essential for the analysis of this compound, particularly for separating it from its parent drug, Diltiazem, and other related metabolites.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is a powerful tool for the analysis of drugs and their metabolites. researchgate.net For the separation of Diltiazem and its metabolites, including this compound, various modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): In CZE, the separation is based on the charge-to-size ratio of the analytes. This technique has been successfully used for the enantiomeric separation of diltiazem and its related compounds. nih.gov

Electrokinetic Chromatography (EKC): This is a variation of CE where a pseudostationary phase is added to the buffer to enhance separation. Chiral selectors, such as cyclodextrins, can be incorporated into the buffer to achieve the separation of enantiomers. mdpi.com Affinity electrokinetic chromatography (AEKC) with chondroitin (B13769445) sulfate (B86663) C has been shown to be effective in the complete enantioseparation of diltiazem and related compounds. nih.gov

CE methods are known for their high efficiency, short analysis times, and low consumption of sample and reagents. nih.govresearchgate.net

Other Separation Sciences: Besides CE, High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Diltiazem and its metabolites. nih.govderpharmachemica.com Reversed-phase HPLC with a C18 column is commonly employed, and the separation is achieved by optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile. nih.govderpharmachemica.com HPLC can be coupled with various detectors, including UV and mass spectrometry (MS), for sensitive and specific detection and quantification. ajptr.com

The following table provides a summary of the analytical techniques discussed:

| Analytical Technique | Principle | Application for this compound |

| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Structural elucidation, confirmation of identity. |

| ¹H NMR | Provides information on the chemical environment of protons. | Determination of proton connectivity and stereochemistry. |

| ¹³C NMR | Provides information on the carbon skeleton. | Confirmation of the carbon framework. |

| COSY | Correlates coupled protons. | Identification of spin systems. |

| HSQC | Correlates protons to directly attached carbons. | Assignment of carbon signals. |

| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., -OH, C=O, C-O, C-N). |

| UV-Vis Spectroscopy | Absorption of ultraviolet and visible light by electronic transitions. | Identification of chromophores, quantification, and purity assessment. |

| Capillary Electrophoresis | Separation of ions based on electrophoretic mobility. | Separation from Diltiazem and other metabolites, enantiomeric separation. |

| CZE | Separation based on charge-to-size ratio. | General separation of charged species. |

| EKC | CE with a pseudostationary phase. | Enhanced separation, including chiral separations. |

| HPLC | Separation based on partitioning between a stationary and mobile phase. | Quantification and separation from related substances. |

Chemical Stability and Degradation Kinetics of O Desmethyl Diltiazem Hydrochloride

Hydrolytic Stability Studies and pH-Rate Profiles

There is a lack of specific studies on the hydrolytic stability and pH-rate profiles of O-Desmethyl Diltiazem (B1670644) Hydrochloride. However, the hydrolytic degradation of its parent compound, Diltiazem Hydrochloride, has been well-documented.

Diltiazem Hydrochloride is known to be susceptible to hydrolysis, particularly its acetyl group, which leads to the formation of Desacetyl-Diltiazem. impactfactor.orgresearchgate.net This degradation pathway is a significant concern in the formulation and storage of Diltiazem Hydrochloride products. impactfactor.org The rate of this hydrolysis is influenced by pH.

Specific kinetic data for the acid-catalyzed degradation of O-Desmethyl Diltiazem Hydrochloride are not available in the reviewed literature. For the parent compound, Diltiazem Hydrochloride, studies on its degradation in acidic conditions have been conducted as part of forced degradation studies to establish stability-indicating analytical methods. nih.gov One study showed that treating Diltiazem Hydrochloride with 0.1 M HCl at 80°C for one hour resulted in approximately 76% degradation. nih.gov The primary degradation product identified under these conditions was Impurity-F. nih.gov The kinetics of hydrolysis for Diltiazem Hydrochloride in aqueous solutions have been investigated across a pH range of 0.4 to 9.7, indicating that the degradation is subject to specific acid catalysis. researchgate.netnih.gov

There is no specific information available concerning the water-catalyzed or spontaneous decomposition of this compound. For Diltiazem Hydrochloride, its decomposition in aqueous solutions is accounted for by spontaneous or water-catalyzed reactions of both its dissociated and undissociated forms. researchgate.netnih.gov Diltiazem Hydrochloride is noted to be a poorly stable drug, with hydrolysis to desacetyl-diltiazem being a major degradation pathway in aqueous media. impactfactor.orgresearchgate.net The drug is relatively stable in the pH range of 3-6, with optimal stability observed at pH 5. researchgate.net

Photolytic Degradation Pathways

Specific photolytic degradation pathways for this compound have not been detailed in the available literature. However, the photostability of Diltiazem Hydrochloride has been investigated. When exposed to UVA-UVB radiation, the main photoproduct of Diltiazem Hydrochloride was identified as diltiazem-S-oxide. nih.govnih.gov Photospectrometry analysis has indicated that diltiazem can exhibit a photosensitizing effect within the UV-B range. nih.gov

Thermal and Oxidative Stability Investigations

Investigations into the specific thermal and oxidative stability of this compound are not found in the reviewed scientific literature.

Forced degradation studies on Diltiazem Hydrochloride have provided insights into its thermal and oxidative stability.

Thermal Stability: Diltiazem Hydrochloride has been subjected to thermal stress in forced degradation studies, although specific degradation products from thermal stress alone are not always detailed separately from hydrolytic degradation which is also accelerated at higher temperatures. nih.gov The stability of diltiazem hydrochloride in the solid phase has been investigated under the influence of temperature and relative humidity. researchgate.net

Oxidative Stability: Under oxidative stress, for instance with 3% hydrogen peroxide at 80°C for one hour, Diltiazem Hydrochloride was found to degrade by approximately 43%, with Diltiazem sulfoxide (B87167) being a major degradation product. nih.gov Another study suggests that the dimethylaminoethyl group of diltiazem can be oxidized to an aldehyde group by microsomal cytochrome P-450 in the liver, which is then further dehydrogenated to a carboxyl group. nih.gov

Table 1: Summary of Forced Degradation Studies on Diltiazem Hydrochloride

| Stress Condition | Reagent/Method | Observation | Major Degradation Product(s) |

|---|---|---|---|

| Acidic | 0.1 M HCl, 80°C, 1 hr | ~76% degradation | Impurity-F |

| Basic | 0.1 M NaOH, 80°C, 1 hr | ~72.7% degradation | Not specified |

| Oxidative | 3% H2O2, 80°C, 1 hr | ~43% degradation | Diltiazem sulfoxide |

| Photolytic | UVA-UVB radiation | Photodegradation | Diltiazem-S-oxide |

This table is based on data for Diltiazem Hydrochloride and is intended for illustrative purposes, as specific data for this compound is not available.

Influence of Excipients and Environmental Factors on Stability

There is no specific information available regarding the influence of excipients and environmental factors on the stability of this compound. However, for Diltiazem Hydrochloride, excipients can play a significant role in its stability within a formulation.

The use of hygroscopic excipients, such as povidone K-30 which is highly water-soluble, can lead to moisture migration within a tablet matrix. impactfactor.org This increased moisture can enhance the rate of hydrolytic degradation of Diltiazem Hydrochloride. impactfactor.org Therefore, the selection of suitable low-moisture-containing excipients is crucial for developing stable formulations of Diltiazem Hydrochloride. impactfactor.org

Environmental factors such as temperature and humidity have also been shown to affect the stability of solid Diltiazem Hydrochloride. researchgate.net In plasma samples, the stability of diltiazem and its metabolites can be affected by storage temperature and time. nih.govnih.gov

Computational and Theoretical Studies

In Silico Prediction of Metabolic Pathways and Sites of Metabolism

The metabolic transformation of diltiazem (B1670644) is extensive, primarily occurring in the liver via deacetylation, N-demethylation, and O-demethylation pathways. tga.gov.au O-demethylation, which leads to the formation of O-Desmethyl Diltiazem, is a significant metabolic route. tga.gov.aunih.gov Computational tools play a important role in predicting which enzymes are involved and the specific sites on the molecule that are susceptible to metabolism.

Several computational methods have been developed to model and better understand human drug metabolism. semanticscholar.org These include rule-based systems, quantitative structure-metabolism relationships (QSMR), and docking approaches. semanticscholar.org For instance, programs like MetaDrug and MetaSite are designed to predict major metabolic pathways and identify the sites of metabolism (SOM) for substrates of human cytochrome P450 (CYP) enzymes. nih.govsemanticscholar.org Such tools can be applied to O-Desmethyl Diltiazem to predict its further biotransformation.

Molecular Docking and Dynamics Simulations for Enzyme Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand (in this case, O-Desmethyl Diltiazem) to the active site of a target protein, such as a metabolizing enzyme. The metabolism of diltiazem and its metabolites is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4. tga.gov.aunih.gov

While specific molecular docking studies focusing exclusively on O-Desmethyl Diltiazem are not extensively detailed in the provided results, the principles can be inferred from studies on the parent compound, diltiazem. For diltiazem, docking studies have been used to investigate its interaction with CYP3A4, revealing how it fits into the enzyme's binding pocket. researchgate.net Given the structural similarity, similar simulations for O-Desmethyl Diltiazem would be expected to show its interaction with the same key residues within the CYP3A4 active site, although the removal of the methyl group could slightly alter the binding energy and orientation.

Molecular dynamics simulations can further refine these static docking poses by introducing flexibility to both the ligand and the protein, providing a more realistic representation of the binding event over time. These simulations can help to understand the conformational changes that occur upon binding and can be used to calculate binding free energies, offering a more quantitative prediction of metabolic likelihood.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolite Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. semanticscholar.org In the context of O-Desmethyl Diltiazem, QSAR models can be developed to predict its pharmacological activity based on its structural features.

The development of a QSAR model typically involves a dataset of compounds with known activities and a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). For diltiazem and its metabolites, a QSAR study would aim to correlate these descriptors with their calcium channel blocking activity or other pharmacological effects. While O-Desmethyl Diltiazem has been shown to be pharmacologically active, the potency of its effects may differ from the parent compound. researchgate.net

Although specific QSAR models for O-Desmethyl Diltiazem are not detailed in the search results, the general approach is well-established. nih.govsemanticscholar.org For example, Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been used to model the enzyme kinetics of drug-metabolizing enzymes. nih.govsemanticscholar.org Such an approach could be used to build a model that predicts the activity of diltiazem metabolites, including O-Desmethyl Diltiazem, based on their 3D structural and electronic properties.

Prediction of Spectroscopic Properties and Chromatographic Behavior

Computational chemistry can be used to predict various spectroscopic properties, which can aid in the identification and characterization of metabolites like O-Desmethyl Diltiazem. For instance, quantum mechanical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. These predicted spectra can then be compared with experimental data to confirm the structure of the metabolite.

Similarly, chromatographic behavior, such as retention time in High-Performance Liquid Chromatography (HPLC), can be modeled. This often involves developing relationships between physicochemical properties (like lipophilicity, which can be calculated computationally) and observed retention times for a series of related compounds. Such models can be valuable for predicting the elution order of diltiazem and its metabolites in a chromatographic separation. researchgate.net

Modeling of Physicochemical Parameters Relevant to Biotransformation

The biotransformation of a drug is heavily influenced by its physicochemical properties. Computational methods can predict a range of these parameters for O-Desmethyl Diltiazem, providing insights into its metabolic fate.

Key physicochemical parameters that can be computationally modeled include:

LogP/LogD: These values represent the lipophilicity of a compound, which affects its ability to cross cell membranes and bind to metabolizing enzymes. The pKa and log p values for diltiazem and its N-desmethyl metabolite have been reported, and similar calculations can be performed for O-Desmethyl Diltiazem. mdpi.com

pKa: The ionization state of a molecule at physiological pH is determined by its pKa. This is crucial for its interaction with enzymes and transporters.

Solubility: The solubility of a compound affects its absorption and distribution.

Molecular Weight and Surface Area: These basic parameters also influence a molecule's interaction with biological systems.

Table 1: Computationally Predicted Physicochemical Properties of O-Desmethyl Diltiazem

| Property | Predicted Value |

| Molecular Formula | C21H25ClN2O4S |

| Molecular Weight | 437.0 g/mol |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 7 |

| Exact Mass | 436.1223562 Da |

| Monoisotopic Mass | 436.1223562 Da |

| Topological Polar Surface Area | 95.4 Ų |

| Heavy Atom Count | 29 |

| Formal Charge | 0 |

| Complexity | 551 |

Data sourced from PubChem CID 71433758 nih.gov

These computationally derived parameters can be integrated into broader pharmacokinetic models to simulate the absorption, distribution, metabolism, and excretion (ADME) profile of O-Desmethyl Diltiazem.

Future Research Directions for O Desmethyl Diltiazem Hydrochloride

Elucidation of Minor Metabolic Pathways

Diltiazem (B1670644) undergoes extensive metabolism primarily through deacetylation, N-demethylation, and O-demethylation. tga.gov.auresearchgate.net The O-demethylation pathway, which produces O-Desmethyl Diltiazem, is considered a minor route compared to N-demethylation and deacetylation. researchgate.net This reaction is primarily catalyzed by the cytochrome P450 isoenzyme CYP2D6. tga.gov.audrugbank.com

Advanced Mechanistic Studies at the Molecular Level

O-Desmethyl Diltiazem, like its parent compound, is known to function as a calcium channel blocker. smolecule.com It binds to the alpha-1 subunit of L-type calcium channels, inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells. wikipedia.orgpfizermedical.com This action leads to vasodilation and a decrease in heart rate. smolecule.com

However, the precise molecular interactions of O-Desmethyl Diltiazem with the calcium channel and other potential molecular targets require more in-depth investigation. Advanced mechanistic studies could employ techniques like radioligand binding assays to further characterize its affinity for different receptor subtypes. nih.gov For instance, studies have already examined the effects of diltiazem and its metabolites on the binding of [3H]diltiazem and [3H]nitrendipine to rat cerebral cortex. nih.gov Expanding such studies to include O-Desmethyl Diltiazem specifically would provide valuable insights into its structure-activity relationship and how its structural difference from diltiazem—the absence of a methyl group—influences its binding and functional activity at the molecular level. smolecule.com

Development of Novel Analytical Techniques for Enhanced Sensitivity

The accurate quantification of diltiazem and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. nih.govajptr.com Various analytical methods, including high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS), have been developed for this purpose. nih.govajptr.comuoa.gr

Future research should focus on developing even more sensitive and specific analytical techniques. The lower concentrations of minor metabolites like O-Desmethyl Diltiazem necessitate methods with very low limits of detection (LOD) and quantification (LOQ). nih.gov Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has shown promise in achieving high sensitivity for diltiazem and its major metabolites. ijpsr.com Further refinement of such techniques, including optimization of sample extraction and chromatographic conditions, could enhance the detection and quantification of O-Desmethyl Diltiazem in complex biological samples. ijpsr.comsciex.com The development of novel methods, potentially utilizing advanced mass spectrometry platforms, would be beneficial for detailed pharmacokinetic profiling. sciex.com

Exploration of Potential Niche Biological Activities

While O-Desmethyl Diltiazem is known to possess calcium channel blocking activity, its potential for other, more niche biological effects remains largely unexplored. smolecule.com Research has shown that some diltiazem metabolites can inhibit the uptake of adenosine (B11128) in the blood. oup.com Specifically, deacetyl O-desmethyl diltiazem was found to be considerably more potent than the parent drug in this regard. oup.com

Comparative Metabolomics Approaches

Comparative metabolomics offers a powerful tool for understanding the differences in drug metabolism across various species or between individuals with different genetic makeups. nih.gov Studies have already highlighted species-specific differences in the metabolism of diltiazem between rats, dogs, and humans. nih.gov For instance, the main metabolic pathway in rats appears to be oxidative deamination, which is less extensive in dogs and humans. nih.gov

Future research could utilize comparative metabolomics to specifically investigate the formation and disposition of O-Desmethyl Diltiazem in different populations. This could involve comparing the metabolic profiles of individuals with different CYP2D6 genotypes, as this enzyme is primarily responsible for its formation. nih.gov Such studies have already shown that the systemic exposure to other diltiazem metabolites, like desacetyl diltiazem, is significantly higher in poor CYP2D6 metabolizers. nih.gov A similar investigation focused on O-Desmethyl Diltiazem could provide valuable information for personalized medicine approaches, helping to predict individual responses to diltiazem therapy.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying O-Desmethyl Diltiazem Hydrochloride and related impurities in pharmaceutical formulations?

- Methodological Answer : Reverse-phase HPLC with gradient elution is the gold standard. For impurity profiling, use a mobile phase of phosphate buffer (pH 6.8) and acetonitrile with a C18 column, maintaining a flow rate of 1.0 mL/min and UV detection at 240 nm. Ensure linearity in the range of 0.3% to 150% of the impurity tolerance limit (0.3% w.r.t. 1200 µg/mL diltiazem hydrochloride). Validate specificity using forced degradation studies (acid/base/hydrolytic/oxidative stress) .

Q. What are the standard dissolution conditions for evaluating this compound in immediate-release formulations?

- Methodological Answer : Use 900 mL of phosphate buffer (pH 6.8) at 37 ± 0.5°C with a paddle apparatus at 50 rpm. Quantify dissolution via HPLC or spectrophotometry at 240 nm, ensuring ≥85% release within 30 minutes. HPLC is preferred for specificity, as spectrophotometry may overestimate due to matrix interference .

Q. How should stability testing protocols be designed for this compound under accelerated conditions?

- Methodological Answer : Expose samples to 40°C/75% RH for 6 months. Monitor degradation products using stability-indicating HPLC methods. Validate robustness against variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic modifier). Report impurity levels against ICH Q3B thresholds .

Advanced Research Questions

Q. What validation parameters are critical for ensuring the reliability of HPLC methods in differentiating this compound from structural analogs?

- Methodological Answer : Validate specificity (resolution ≥2.0 between analogs), accuracy (98–102% recovery), precision (RSD ≤2%), and sensitivity (LOD ≤0.05%). Use mass spectrometry (LC-MS) for confirmatory identification of co-eluting impurities. Statistical analysis of peak purity (e.g., χ² test) is essential to rule out co-elution .

Q. How can researchers differentiate between this compound and other desmethyl metabolites using spectral data?

- Methodological Answer : Compare NMR (¹H/¹³C) and HRMS fragmentation patterns. For this compound, key spectral markers include a hydroxyl proton signal at δ 4.8 ppm (¹H NMR) and a molecular ion at m/z 436.95 [M+H]⁺. Use MS/MS to identify characteristic fragments (e.g., loss of HCl or methoxy groups) .

Q. What experimental designs are recommended for assessing the pharmacokinetic interplay between this compound and its parent drug?

- Methodological Answer : Conduct in vitro plasma protein binding assays (equilibrium dialysis) to evaluate competitive displacement (e.g., with warfarin or propranolol). In vivo, use radiolabeled diltiazem in animal models to track metabolite distribution. Monitor hepatic extraction ratios and renal clearance to identify metabolic pathways .

Q. How can researchers address discrepancies in stability data between this compound and its parent compound under oxidative stress?

- Methodological Answer : Perform kinetic studies under controlled peroxide exposure (0.1–3% H₂O₂). Use Arrhenius plots to extrapolate degradation rates at varying temperatures. For conflicting data, validate via orthogonal methods (e.g., LC-MS vs. spectrophotometry) and statistical F-tests to compare variances .

Q. What strategies mitigate matrix interference when quantifying this compound in biological samples?

- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges to isolate the metabolite from plasma proteins. Optimize mobile phase pH (6.8–7.2) to minimize ion suppression in LC-MS. Validate recovery rates (≥90%) using isotopically labeled internal standards (e.g., deuterated diltiazem) .

Q. How do formulation excipients influence the stability and bioavailability of this compound in sustained-release systems?

- Methodological Answer : Test compatibility with polymers (e.g., sodium alginate) using DSC/TGA to detect interactions. For floating in situ gels, evaluate drug release kinetics in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Use Franz diffusion cells to assess permeation enhancement by surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.